4-(Cyclohexylsulfamoyl)benzamide
Description
4-(Cyclohexylsulfamoyl)benzamide is a sulfonamide-derived benzamide characterized by a cyclohexylsulfamoyl group (-SO₂NHC₆H₁₁) attached to the para position of a benzamide core. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cyclohexyl group and hydrogen-bonding capacity from the sulfonamide and amide moieties.
Properties
IUPAC Name |
4-(cyclohexylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c14-13(16)10-6-8-12(9-7-10)19(17,18)15-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUOBBZXKNZCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences and similarities between 4-(Cyclohexylsulfamoyl)benzamide and its analogs:
Key Observations :
- The cyclohexylsulfamoyl group enhances steric bulk and lipophilicity compared to smaller alkyl or aryl sulfonamides.
- Heterocyclic substituents (e.g., oxadiazole in , imidazole in ) improve binding affinity to biological targets like enzymes or receptors.
- Halogenation (e.g., bromo in , chloro-fluoro in ) increases metabolic stability and target selectivity .
Key Trends :
- Imidazole-containing analogs exhibit superior anticancer activity, likely due to interactions with cellular kinases or DNA .
- Oxadiazole derivatives (e.g., ) show promise in targeting enzymes, possibly due to their electron-deficient rings enhancing hydrogen bonding.
- Brominated analogs (e.g., ) may act as covalent inhibitors via halogen bonding or irreversible binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
